Cas no 24053-00-7 (benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci))
24053-00-7 structure
Product Name:benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci)
CAS No:24053-00-7
MF:C10H11NOS2
MW:225.330439805984
CID:912889
PubChem ID:5160123
Update Time:2025-04-19
benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci) Chemical and Physical Properties
Names and Identifiers
-
- benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci)
- 2-[(2-Methoxyethyl)sulfanyl]-1,3-benzothiazole
- 2-(2'-Methoxy-ethyl)-pyridin
- 2-(2-methoxy-ethyl)-pyridine
- 2-(2-Methoxyethylmercapto)benzthiazol
- 2-(2-methoxy-ethylsulfanyl)-benzothiazole
- 2-(2-Methoxyethylthio)-benzothiazol
- Emthyridine
- Farmintic
- Methydrine
- methyl 2-(2-pyridyl)ethyl ether
- Methyridine
- Metyridine
- Mintic
- Prominthic
- Pyridine, 2-(2-methoxyethyl)-
- BENZOTHIAZOLE, 2-[(2-METHOXYETHYL)THIO]-
- DB-274774
- 24053-00-7
-
- Inchi: 1S/C10H11NOS2/c1-12-6-7-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6-7H2,1H3
- InChI Key: DBZWBWJFLHNHLL-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC=CC1=2)SCCOC
Computed Properties
- Exact Mass: 225.02820632g/mol
- Monoisotopic Mass: 225.02820632g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 75.7Ų
benzothiazole, 2-[(2-methoxyethyl)thio]- (7ci,8ci) Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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